molecular formula C13H11N3O4 B14344688 N-(4-Nitrophenoxy)-N'-phenylurea CAS No. 95760-84-2

N-(4-Nitrophenoxy)-N'-phenylurea

Cat. No.: B14344688
CAS No.: 95760-84-2
M. Wt: 273.24 g/mol
InChI Key: PYLPQHJVAAESRL-UHFFFAOYSA-N
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Description

N-(4-Nitrophenoxy)-N'-phenylurea is a synthetic phenylurea derivative characterized by a urea core (-NH-CO-NH-) linked to a phenyl group and a 4-nitrophenoxy substituent. Phenylureas are known for their versatility, with activities ranging from cytokinin-like effects in plants to anticancer and anti-inflammatory properties in pharmacological contexts .

Properties

CAS No.

95760-84-2

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

1-(4-nitrophenoxy)-3-phenylurea

InChI

InChI=1S/C13H11N3O4/c17-13(14-10-4-2-1-3-5-10)15-20-12-8-6-11(7-9-12)16(18)19/h1-9H,(H2,14,15,17)

InChI Key

PYLPQHJVAAESRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NOC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Isocyanate-Amine Condensation

The most direct route to N-(4-Nitrophenoxy)-N'-phenylurea involves the reaction of an isocyanate with a primary amine. This method leverages the high reactivity of isocyanates toward nucleophiles, forming urea linkages via a two-step addition-elimination mechanism.

Procedure :

  • Synthesis of 4-Nitrophenoxy Isocyanate :
    4-Nitrophenol is first converted to 4-nitrophenoxy isocyanate through phosgenation or using triphosgene as a safer alternative. For example, treatment of 4-nitrophenol with triphosgene in anhydrous dichloromethane at 0–5°C yields the corresponding isocyanate.
  • Reaction with Aniline :
    The 4-nitrophenoxy isocyanate is then reacted with aniline in a polar aprotic solvent (e.g., tetrahydrofuran or ethyl acetate) at room temperature. The exothermic reaction typically completes within 2–4 hours, yielding this compound after purification via recrystallization.

Key Advantages :

  • High atom economy (>85% yield).
  • Minimal byproducts (CO₂ evolution).
  • Scalable for industrial production.

Challenges :

  • Handling toxic isocyanates requires stringent safety measures.
  • Sensitivity to moisture necessitates anhydrous conditions.

Nucleophilic Addition to Potassium Cyanate

A catalyst-free method developed by Tiwari et al. utilizes potassium cyanate (KOCN) as a carbonyl source for urea synthesis. This approach is notable for its mild conditions and operational simplicity.

Procedure :

  • Reaction Setup :
    A mixture of 4-nitrophenoxyamine (1 equiv) and potassium cyanate (1.2 equiv) is stirred in aqueous hydrochloric acid (pH 3–4) at 40°C for 12 hours.
  • Workup :
    The precipitate is filtered, washed with cold water, and recrystallized from ethanol to obtain the pure product.

Key Advantages :

  • Avoids hazardous isocyanates.
  • Yields up to 92% with high purity.

Challenges :

  • Requires precise pH control.
  • Limited substrate scope for electron-deficient amines.

Carbodiimide-Mediated Coupling

For laboratories equipped with coupling agents, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) facilitate urea formation between amines and carboxylic acid derivatives.

Procedure :

  • Activation Step :
    Phenylamine is treated with DCC in the presence of 4-nitrophenoxycarboxylic acid to form an active O-acylisourea intermediate.
  • Amine Addition :
    The intermediate reacts with a second equivalent of 4-nitrophenoxyamine, yielding the desired urea after removal of dicyclohexylurea by filtration.

Key Advantages :

  • Compatible with thermally sensitive substrates.
  • High functional group tolerance.

Challenges :

  • Costly reagents (e.g., DCC).
  • Byproduct removal complicates purification.

Phosgene/Triphosgene Methods

While phosgene is historically significant for urea synthesis, its acute toxicity has led to the adoption of triphosgene as a safer alternative.

Procedure :

  • Triphosgene Reaction :
    A solution of 4-nitrophenoxyamine and aniline in dry dichloromethane is treated with triphosgene (0.33 equiv) at 0°C.
  • Quenching and Isolation :
    After stirring for 6 hours, the reaction is quenched with ice water, and the product is extracted, dried, and recrystallized.

Key Advantages :

  • High yields (78–82%).
  • Reduced toxicity compared to phosgene.

Challenges :

  • Requires strict temperature control.
  • Residual triphosgene necessitates thorough washing.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Reaction Time (h) Safety Concerns Scalability
Isocyanate-Amine 85–90 >98 2–4 High (isocyanate handling) Industrial
Potassium Cyanate 88–92 95–97 12 Low Laboratory
Carbodiimide-Mediated 75–80 90–95 24 Moderate (cost, byproducts) Small-scale
Triphosgene 78–82 >95 6 Moderate (moisture sensitivity) Pilot-scale

Experimental Considerations and Optimization

Solvent Selection

  • Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates in isocyanate-based methods by stabilizing intermediates.
  • Aqueous acidic media are optimal for potassium cyanate reactions, preventing premature decomposition of cyanate ions.

Temperature and pH Control

  • Isocyanate reactions proceed efficiently at 25°C, while cyanate methods require mild heating (40°C) to accelerate nucleophilic attack.
  • Maintaining pH 3–4 in cyanate reactions minimizes side reactions such as hydrolysis to amines.

Purification Techniques

  • Recrystallization from ethanol or ethanol/water mixtures is standard for removing unreacted starting materials.
  • Column chromatography may be necessary for carbodiimide-mediated routes to separate urea from dicyclohexylurea byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenoxy)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The reduction of the nitro group results in the formation of N-(4-aminophenoxy)-N’-phenylurea.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Nitrophenoxy)-N’-phenylurea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenoxy)-N’-phenylurea involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the phenylurea moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Cytokinin Activity: Comparison with CPPU and TDZ

CPPU (N-(2-Chloro-4-pyridyl)-N'-phenylurea)

  • Substituents : 2-Chloro-4-pyridyl group.
  • Activity : Potent cytokinin, promoting fruit enlargement in kiwifruit (Actinidia chinensis) and grapes by up to 50% compared to controls .
  • Mechanism : Activates cytokinin receptors, delaying senescence and enhancing cell division.
  • Key Finding : CPPU’s pyridyl group enhances binding affinity to cytokinin oxidase/dehydrogenase (CKX) inhibitors, improving fruit yield .

TDZ (N-Phenyl-N'-1,2,3-thiadiazol-5-ylurea)

  • Substituents : Thiadiazolyl group.
  • Activity : Higher cytokinin activity than adenine-based derivatives (e.g., kinetin), inducing adventitious shoot formation in plants .
  • Key Difference: TDZ’s thiadiazole ring confers superior stability under physiological conditions compared to nitrophenoxy derivatives .

N-(4-Nitrophenoxy)-N'-phenylurea

  • Inference: The 4-nitrophenoxy group’s electron-withdrawing nature may reduce cytokinin activity compared to CPPU or TDZ, as nitro groups are less favorable in CKX inhibition .

Anticancer Activity: Comparison with CTPPU and Benzoyl Derivatives

CTPPU (N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-phenylurea)

  • Substituents : 4-Chloro-3-trifluoromethylphenyl group.
  • Activity : Inhibits NSCLC cell growth by inducing G2/M cell cycle arrest (IC₅₀: 12–18 μM) .
  • Key Feature : The trifluoromethyl group enhances lipophilicity and membrane permeability.

N-(4-Methoxybenzoyl)-N'-phenylurea

  • Substituents : 4-Methoxybenzoyl group.
  • Activity : Demonstrates CNS depressant effects, prolonging barbiturate-induced sleep time in rodents by 40% compared to controls .

This compound

  • Inference : The nitro group may enhance cytotoxicity by stabilizing charge-transfer complexes with DNA or proteins, though this requires validation.

Anti-inflammatory and Cytotoxic Activity: Thiazolyl and Benzoyl Analogs

N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylurea Derivatives

  • Substituents : Thiazolyl groups with methoxy or bromo modifications.
  • Activity : N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea shows 60% inhibition of carrageenan-induced edema in rats .
  • Mechanism : Binds to p38 kinase’s DFG-out active site, mimicking type II inhibitors .

N-Benzoyl-N'-phenylurea Derivatives

  • Substituents: Variants include 4-methyl, 4-methoxy, and 4-cyano groups.
  • Activity: 4-Cyanophenyl derivatives exhibit cytotoxic effects against HeLa cells (IC₅₀: 8–15 μM), correlating with steric parameters (CMR) .

This compound

  • Inference: The nitrophenoxy group’s planar structure may improve intercalation with cellular targets, but its higher molecular weight could reduce bioavailability.

N-(4-Chloro-2-nitrophenyl)-N'-phenylurea

  • Substituents : 4-Chloro-2-nitrophenyl group.
  • Application : Inhibits β-amyloid aggregation (IC₅₀: 2.5 μM), showing promise for Alzheimer’s therapy .

This compound

  • Inference: Potential dual agrochemical and neuroprotective applications, though nitro groups may pose toxicity risks at higher concentrations.

Q & A

What are the recommended synthetic routes for N-(4-Nitrophenoxy)-N'-phenylurea, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of this compound can be extrapolated from methods used for structurally similar phenylurea derivatives. A common approach involves coupling 4-nitrophenoxy isocyanate with aniline derivatives under anhydrous conditions, typically in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C. Catalysts like triethylamine may enhance reactivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to achieving >95% purity. Reaction temperature and stoichiometric ratios of precursors significantly impact yield; excess isocyanate can improve conversion but may complicate purification .

How can the purity and structural integrity of this compound be verified post-synthesis?

Basic Research Question
Structural confirmation requires a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H NMR should show distinct signals for the urea NH groups (~8–10 ppm) and aromatic protons (6.5–8.5 ppm). 13^{13}C NMR confirms carbonyl (C=O) resonance at ~155–160 ppm.
  • FT-IR : Urea C=O stretching at ~1640–1680 cm1^{-1} and N-H bending at ~1500–1550 cm1^{-1}.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ for C13_{13}H10_{10}N3_3O4_4).
    Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

What experimental strategies are employed to investigate the cytokinin-like activity of this compound in plant senescence studies?

Advanced Research Question
Bioactivity assays are essential:

  • Leaf Senescence Delay : Excised leaf discs (e.g., Arabidopsis) treated with the compound (1–10 µM) in dark conditions. Chlorophyll retention is quantified spectrophotometrically (663/645 nm) over 5–7 days.
  • Tobacco Callus Assay : Cytokinin activity is measured by callus growth induction on Murashige and Skoog (MS) media lacking cytokinins.
  • Receptor Binding Studies : Competitive binding assays using recombinant cytokinin receptors (e.g., Arabidopsis AHK3) and radiolabeled ligands (e.g., 3^3H-trans-zeatin) .

How do researchers address discrepancies in bioactivity data of phenylurea derivatives across different plant species?

Advanced Research Question
Contradictions in bioactivity often arise from species-specific receptor affinities or metabolic degradation. Strategies include:

  • Dose-Response Curves : Testing a broad concentration range (0.1–100 µM) to identify optimal activity windows.
  • Metabolic Stability Assays : Incubating the compound with plant microsomes (e.g., from Oryza sativa) to assess half-life.
  • Comparative Genomics : Aligning cytokinin receptor sequences across species to identify structural determinants of ligand specificity .

What in vivo approaches are used to study the effect of this compound on gene expression related to plant growth?

Advanced Research Question
Transcriptomic and qRT-PCR workflows are standard:

  • RNA-seq : Treated vs. control tissues (e.g., grape berries) are sequenced to identify differentially expressed genes (DEGs) in cytokinin signaling pathways (e.g., RR genes).
  • qRT-PCR Validation : Primers targeting conserved regions of DEGs (e.g., VviRRs in grapes) are used with normalization to housekeeping genes (e.g., Actin).
  • Time-Course Experiments : Sampling at multiple time points (e.g., 0, 6, 24 h post-treatment) captures dynamic expression changes .

What are the challenges in optimizing the bioavailability of phenylurea derivatives for agricultural research?

Advanced Research Question
Bioavailability is limited by poor aqueous solubility and rapid degradation. Solutions include:

  • Formulation Engineering : Nanoemulsions or cyclodextrin complexes enhance solubility and foliar uptake.
  • Pro-Drug Design : Masking polar groups (e.g., nitro to amine) to improve membrane permeability.
  • Environmental Stability Tests : Exposure to UV light and varying pH (4–9) to assess degradation kinetics .

How is the safety and handling of this compound managed in laboratory settings?

Basic Research Question
Safety protocols align with those for structurally related urea derivatives:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Waste Disposal : Neutralization with 10% sodium bicarbonate before disposal in halogenated waste containers.
    Acute toxicity data should be obtained via standard assays (e.g., OECD 423) .

What mechanistic insights have been gained from studying phenylurea derivatives in signaling pathways like Akt/GSK-3β/c-Myc?

Advanced Research Question
In cancer cell models (e.g., NSCLC), phenylurea derivatives like CTPPU inhibit proliferation by modulating Akt/GSK-3β/c-Myc. Key methods include:

  • Western Blotting : Quantifying phosphorylated Akt (Ser473) and c-Myc protein levels.
  • GSK-3β Activity Assays : Using recombinant GSK-3β and phospho-specific substrates (e.g., Tau protein).
  • siRNA Knockdown : Silencing c-Myc to confirm its role in compound-induced cell cycle arrest .

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